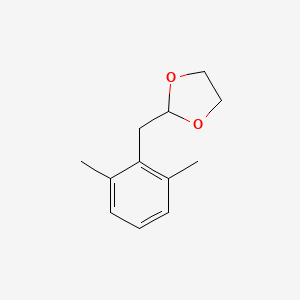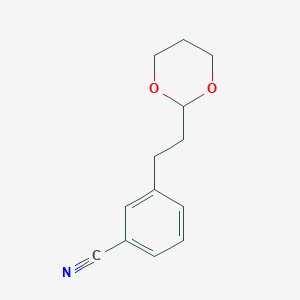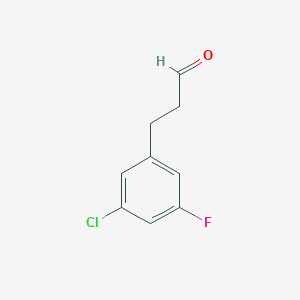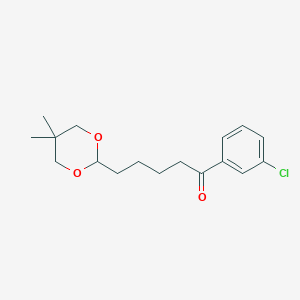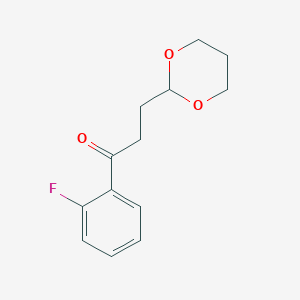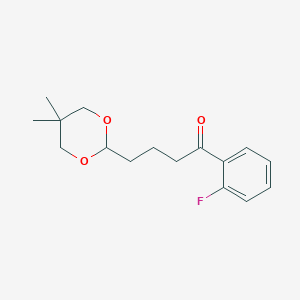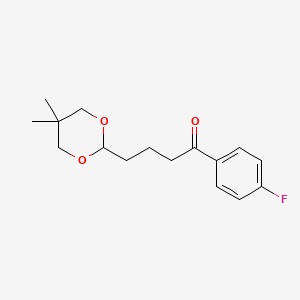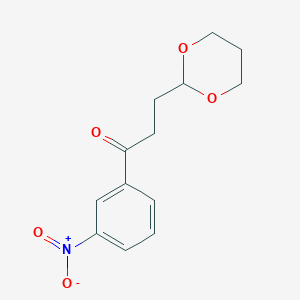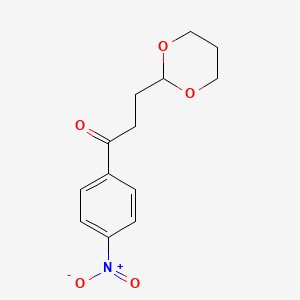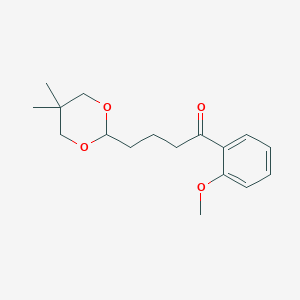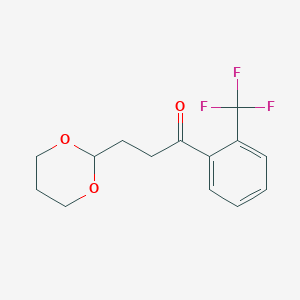
Ethyl 5-(4-ethylphenyl)-5-oxovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(4-ethylphenyl)-5-oxovalerate (E5O) is a synthetic compound that has been used in laboratory experiments in order to study its biochemical and physiological effects. It is a derivative of the naturally occurring compound 5-oxovaleric acid and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). E5O has been studied for its potential to modulate the activity of various neurotransmitter systems and has been found to have a wide range of applications in scientific research.
Scientific Research Applications
1. Organic Peroxide Formation and Reactions
Research by Cubbon and Hewlett (1968) investigated the reaction of hydrogen peroxide with ethyl 4-oxovalerate, producing ethyl 4,4-dihydroperoxyvalerate. This study is relevant as it explores the chemical behavior and potential applications of similar compounds in organic chemistry, particularly in peroxide formation and reactions (Cubbon & Hewlett, 1968).
2. Photolysis and Photoisomerisation
A study by Vyňuchal et al. (2008) delved into the photolysis and photoisomerisation of derivatives of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole, which is structurally related to Ethyl 5-(4-ethylphenyl)-5-oxovalerate. The research is significant for understanding light-induced chemical transformations in compounds with similar structures (Vyňuchal et al., 2008).
3. Antimicrobial and Antioxidant Activities
Raghavendra et al. (2016) synthesized Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, exploring their antimicrobial and antioxidant properties. Such research demonstrates the potential of Ethyl 5-(4-ethylphenyl)-5-oxovalerate analogs in pharmaceutical applications (Raghavendra et al., 2016).
4. Corrosion Inhibition
Dohare et al. (2017) investigated the use of pyranpyrazole derivatives, which are structurally related to Ethyl 5-(4-ethylphenyl)-5-oxovalerate, as corrosion inhibitors for mild steel. This highlights the potential application of Ethyl 5-(4-ethylphenyl)-5-oxovalerate in industrial processes such as metal protection (Dohare et al., 2017).
5. Chemical Synthesis and Structure-Activity Relationships
Ye et al. (2017) conducted a study on the structure-activity relationships of compounds similar to Ethyl 5-(4-ethylphenyl)-5-oxovalerate. Such research is essential for designing more effective chemical entities based on this compound's structure (Ye et al., 2017).
Scientific Research Applications of Ethyl 5-(4-ethylphenyl)-5-oxovalerate
1. Reactions with Hydrogen Peroxide
Ethyl 5-(4-ethylphenyl)-5-oxovalerate, similar to its analogues like ethyl 4-oxovalerate, reacts with hydrogen peroxide. This reaction yields products like ethyl 4,4-dihydroperoxyvalerate, which have been characterized using spectroscopic techniques (Cubbon & Hewlett, 1968).
2. Synthesis and Photoisomerisation Studies
Studies on derivatives of ethyl 5-(4-ethylphenyl)-5-oxovalerate, such as ethyl-4,5-dihydro-5-oxo-2-phenyl(1 H )pyrrole-3-carboxylate, have shown that these compounds undergo E – Z photoisomerisation. This photoisomerisation is a key deactivation channel post-excitation in fluid solutions, with implications for their optical properties (Vyňuchal et al., 2008).
3. Potential in Antitumor Studies
Ethyl 5-(4-ethylphenyl)-5-oxovalerate's derivatives, such as ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, demonstrate potent antimitotic activities. This property is crucial in the development of antitumor agents (Temple et al., 1992).
4. Photolytic Pathways Exploration
The photolysis of derivatives of ethyl 5-(4-ethylphenyl)-5-oxovalerate in various solvents like amines and alcohols has been extensively studied. These studies have elucidated two competing photolytic pathways that these compounds can undergo, revealing their potential in photochemical applications (Ang & Prager, 1992).
5. Applications in Flavourings for Animal Feed
Ethyl 5-(4-ethylphenyl)-5-oxovalerate, along with similar compounds like ethyl 4-oxovalerate, are part of chemical group 9 used as flavours in animal feed. These compounds are considered safe at specified levels for various animal species (Westendorf, 2012).
properties
IUPAC Name |
ethyl 5-(4-ethylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-3-12-8-10-13(11-9-12)14(16)6-5-7-15(17)18-4-2/h8-11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVSSTIMWGUDOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645756 |
Source


|
| Record name | Ethyl 5-(4-ethylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-ethylphenyl)-5-oxovalerate | |
CAS RN |
898778-23-9 |
Source


|
| Record name | Ethyl 5-(4-ethylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326138.png)
